molecular formula C17H20N2O2 B11674857 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Katalognummer: B11674857
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: UPZGQEBQJIEBOI-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields of research and industry. This compound is characterized by the presence of a furan ring, a tert-butylphenyl group, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The furan ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted furan or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
  • N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Eigenschaften

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C17H20N2O2/c1-12-15(9-10-21-12)16(20)19-18-11-13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3,(H,19,20)/b18-11+

InChI-Schlüssel

UPZGQEBQJIEBOI-WOJGMQOQSA-N

Isomerische SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C

Kanonische SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.